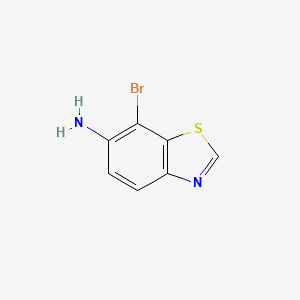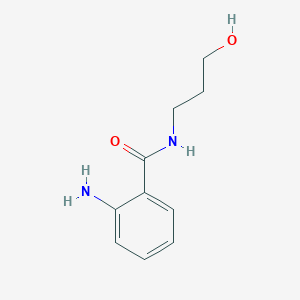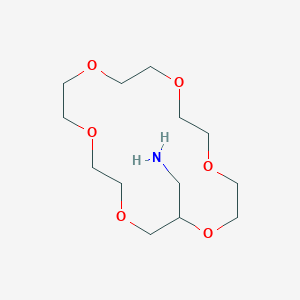
2-Bromo-3-phenylpropanenitrile
Descripción general
Descripción
2-Bromo-3-phenylpropanenitrile: is an organic compound with the molecular formula C9H8BrN . It is characterized by the presence of a bromine atom attached to the second carbon of a three-carbon chain, which is also connected to a phenyl group and a nitrile group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromo-3-phenylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with bromine in the presence of a suitable solvent such as carbon tetrachloride . The reaction typically proceeds under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-3-phenylpropanenitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as or .
Reduction: The nitrile group can be reduced to an amine using reagents like .
Oxidation: The phenyl group can undergo oxidation to form corresponding carboxylic acids .
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like or in polar aprotic solvents.
Reduction: in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products Formed:
Nucleophilic substitution: Formation of substituted phenylpropanenitriles.
Reduction: Formation of 3-phenylpropanamine.
Oxidation: Formation of 3-phenylpropanoic acid.
Aplicaciones Científicas De Investigación
2-Bromo-3-phenylpropanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-phenylpropanenitrile involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The nitrile group can also participate in various reactions, such as reduction to amines, which can further interact with biological targets .
Comparación Con Compuestos Similares
3-Phenylpropanenitrile: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-3-phenylpropanenitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
2-Bromo-3-phenylpropanoic acid: Contains a carboxylic acid group instead of a nitrile group, resulting in different chemical properties and applications.
Uniqueness: 2-Bromo-3-phenylpropanenitrile is unique due to the presence of both a bromine atom and a nitrile group, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in organic synthesis and materials science .
Propiedades
IUPAC Name |
2-bromo-3-phenylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCNNBFUMWEZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407072 | |
| Record name | 2-bromo-3-phenylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62448-27-5 | |
| Record name | 2-bromo-3-phenylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















